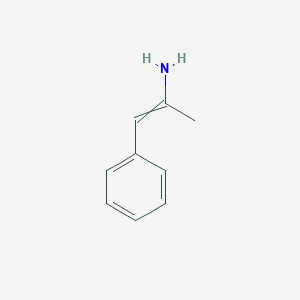
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol can be achieved through various synthetic routes. This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets . In medicine, it is being investigated for its potential therapeutic properties, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant activities . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol can be compared with other similar compounds, such as 3-amino-1,2,4-triazole and 5-amino-1H-1,2,4-triazole . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity .
Properties
CAS No. |
106693-09-8 |
|---|---|
Molecular Formula |
C7H14N4O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-(3-amino-1H-1,2,4-triazol-5-yl)pentan-1-ol |
InChI |
InChI=1S/C7H14N4O/c8-7-9-6(10-11-7)4-2-1-3-5-12/h12H,1-5H2,(H3,8,9,10,11) |
InChI Key |
SNBKBHXUIHOTRO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=NC(=NN1)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)





![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)




